molecular formula C24H19Cl2N5OS2 B11974673 2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide

2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide

Cat. No.: B11974673
M. Wt: 528.5 g/mol
InChI Key: DXQWDELMFPZCJJ-MZJWZYIUSA-N
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Description

2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives.

Preparation Methods

The synthesis of 2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide involves multiple steps. The general synthetic route includes the formation of the triazole ring followed by the introduction of the sulfanyl and acetohydrazide groups. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium hydroxide for substitution.

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of enzymes by binding to their active sites. The triazole ring is known to interact with metal ions, which can affect the function of metalloproteins. Additionally, the chlorophenyl groups can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Compared to other triazole derivatives, 2-{[4,5-Bis(4-chlorophenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}acetohydrazide is unique due to its specific combination of functional groups. Similar compounds include:

This compound’s unique structure allows it to exhibit a wide range of biological activities, making it a valuable target for further research and development.

Properties

Molecular Formula

C24H19Cl2N5OS2

Molecular Weight

528.5 g/mol

IUPAC Name

2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H19Cl2N5OS2/c1-33-21-12-2-16(3-13-21)14-27-28-22(32)15-34-24-30-29-23(17-4-6-18(25)7-5-17)31(24)20-10-8-19(26)9-11-20/h2-14H,15H2,1H3,(H,28,32)/b27-14+

InChI Key

DXQWDELMFPZCJJ-MZJWZYIUSA-N

Isomeric SMILES

CSC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Canonical SMILES

CSC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)Cl

Origin of Product

United States

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